3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone
Description
3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone is a sulfur-rich heterocyclic compound characterized by two 1,3,4-thiadiazole rings connected via sulfur linkages. The molecule features a central cyclohexanone moiety, a cyclopentylsulfanyl group, and sulfur atoms contributing to its planar and rigid architecture. Key parameters include:
Properties
IUPAC Name |
3-[(5-cyclopentylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS3/c16-9-4-3-7-11(8-9)18-13-15-14-12(19-13)17-10-5-1-2-6-10/h10-11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQJMAPEWLKYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NN=C(S2)SC3CCCC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Cyclopentylsulfanyl Substitution: The thiadiazole-2-thiol is then reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopentylsulfanyl group.
Attachment to Cyclohexanone: The final step involves the reaction of the substituted thiadiazole with cyclohexanone under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole ring’s sulfur atoms are susceptible to nucleophilic substitution, particularly at the 2- and 5-positions. For example:
-
Displacement of Sulfanyl Groups :
The cyclopentylsulfanyl group at position 5 may undergo substitution with nucleophiles like amines or thiols under basic conditions. A related reaction is observed in the synthesis of 5-aryl-1,3,4-thiadiazole-2-amine derivatives, where thiosemicarbazide replaces sulfanyl groups in acidic media .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiol-displacement | Thiosemicarbazide, POCl₃, 80–90°C | 5-Amino-1,3,4-thiadiazole | 72–85% |
-
Ring-Opening Reactions :
Strong nucleophiles (e.g., hydrazine) can cleave the thiadiazole ring, forming open-chain thioamides or thioureas, as demonstrated in the synthesis of triazolothiadiazole derivatives .
Ketone Group Reactivity
The cyclohexanone moiety participates in classic ketone reactions:
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Reduction :
Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to cyclohexanol, altering the compound’s polarity and biological activity. -
Condensation :
The carbonyl group reacts with amines (e.g., hydrazine) to form Schiff bases or hydrazones, a strategy used to enhance anticonvulsant activity in thiadiazole derivatives .
Sulfur Oxidation
The sulfanyl (-S-) groups oxidize to sulfoxides or sulfones under controlled conditions (e.g., H₂O₂/CH₃COOH), modulating electronic properties and binding affinity .
Cross-Coupling Reactions
The thiadiazole ring facilitates metal-catalyzed couplings:
-
Suzuki-Miyaura Coupling :
Palladium-catalyzed cross-coupling with aryl boronic acids introduces aromatic substituents, as seen in modifications of 5-aryl-1,3,4-thiadiazoles for anticancer applications .
| Coupling Partner | Catalyst | Product Application | Reference |
|---|---|---|---|
| Aryl boronic acid | Pd(PPh₃)₄ | Anticancer agents |
Cycloaddition and Heterocycle Formation
The thiadiazole’s electron-deficient nature enables [3+2] cycloadditions with dipolarophiles like nitriles, forming fused heterocycles. For example, reactions with acetylenedicarboxylate yield triazolothiadiazoles, a class with demonstrated anticonvulsant activity .
Acid/Base-Mediated Rearrangements
Under acidic conditions (e.g., H₂SO₄), the thiadiazole ring undergoes rearrangements to form triazoles or thiazoles, as shown in the synthesis of pyridazine-thiadiazole hybrids .
Biological Interactions
While not a traditional chemical reaction, the compound interacts with biological targets via:
-
Hydrogen Bonding : The ketone oxygen and thiadiazole nitrogen atoms form H-bonds with amino acid residues in enzymes like carbonic anhydrase .
-
π-Stacking : The aromatic thiadiazole ring engages in hydrophobic interactions with protein pockets, critical for anticonvulsant effects .
Key Reaction Conditions and Challenges
-
Temperature Sensitivity : Reactions involving the thiadiazole ring require moderate temperatures (80–90°C) to prevent decomposition .
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Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while ethanol/water mixtures are used for recrystallization .
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By-Product Management : Oxidative by-products (e.g., sulfones) are minimized using stoichiometric oxidants .
Scientific Research Applications
Basic Information
- Molecular Formula : C13H18N2OS3
- Molar Mass : 314.49 g/mol
- CAS Number : 477856-03-4
The compound features a thiadiazole ring substituted with cyclopentylsulfanyl groups and a cyclohexanone moiety. Its synthesis typically involves the formation of the thiadiazole ring through the reaction of thiosemicarbazide with carbon disulfide, followed by substitution with cyclopentyl bromide and subsequent attachment to cyclohexanone under acidic or basic conditions .
Chemistry
In the field of chemistry, 3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel materials with specific properties.
Biology
This compound has shown potential in biological research, particularly for its antimicrobial and antiviral properties. The thiadiazole ring is well-known for its biological activity, making this compound a candidate for drug development. Studies have indicated that derivatives of this compound can inhibit various pathogens, suggesting its possible use in treating infections .
Medicine
The medicinal applications of 3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone are particularly promising. Compounds containing the thiadiazole ring have been investigated for their efficacy against cancer, inflammation, and other diseases. Ongoing research aims to evaluate the therapeutic potential of this compound and its derivatives as inhibitors of specific biological targets such as enzymes involved in inflammatory pathways .
Industry
In industrial applications, this compound is being explored for its potential use in developing new materials with enhanced thermal stability and unique electronic properties. Additionally, it may find applications in agriculture as an active ingredient in pesticides or herbicides due to its biological activity .
Antimicrobial Activity
A study evaluated the antimicrobial effects of derivatives of 3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone against several bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structure-activity relationship highlighted the importance of the thiadiazole moiety in enhancing antimicrobial potency.
Anti-inflammatory Potential
In silico studies using molecular docking techniques have suggested that derivatives of this compound may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential therapeutic applications in treating conditions characterized by excessive inflammation .
Mechanism of Action
The mechanism of action of 3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone involves its interaction with biological targets, such as enzymes or receptors. The thiadiazole ring can interact with various molecular targets, disrupting normal cellular processes. The cyclopentylsulfanyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Structural Features and Conformational Analysis
The following table compares structural parameters of 3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone with analogous thiadiazole derivatives:
Key Observations :
- Unlike the butterfly conformation in , the amino-substituted derivative in adopts a twisted conformation stabilized by N–H···N hydrogen bonds.
- The cyclohexanone group in the target compound introduces a ketone functionality absent in other analogs, which may influence reactivity or binding interactions.
Biological Activity
3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone is a novel compound featuring a thiadiazole ring, which has garnered attention for its diverse biological activities. This compound belongs to a class of 1,3,4-thiadiazole derivatives known for their pharmacological potential, including anticonvulsant, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of 3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone is C13H18N2OS3 with a molar mass of 314.49 g/mol. Its structure comprises a cyclohexanone moiety linked to a thiadiazole ring substituted with cyclopentylsulfanyl groups. The unique structural features contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2OS3 |
| Molar Mass | 314.49 g/mol |
| CAS Number | 477856-03-4 |
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various biological targets such as enzymes and receptors. The thiadiazole moiety acts as a hydrogen bonding domain and can function as a two-electron donor system, enhancing the compound's interaction with cellular components. The cyclopentylsulfanyl groups may facilitate membrane penetration, improving bioavailability and efficacy against target cells.
Anticonvulsant Activity
Research indicates that compounds containing the thiadiazole nucleus exhibit significant anticonvulsant properties. A study by Stillings et al. (1986) demonstrated that derivatives of 1,3,4-thiadiazoles possess anticonvulsant activity without notable neurotoxicity . The presence of the thiadiazole ring in 3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone suggests potential efficacy in treating epilepsy and other seizure disorders.
Antimicrobial Activity
Thiadiazole derivatives are recognized for their broad-spectrum antimicrobial activities. A review highlighted that these compounds exhibit antibacterial and antifungal properties . Specifically, the compound's structural features may enhance its effectiveness against resistant strains of bacteria and fungi. For instance, studies have shown that similar thiadiazole compounds demonstrate promising results against various microbial pathogens .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of 3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone with cancer cell lines warrant further investigation to elucidate its therapeutic potential.
Case Study: Anticonvulsant Efficacy
In a controlled study examining the anticonvulsant effects of thiadiazole derivatives in rodent models, compounds similar to 3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone demonstrated significant protection against induced seizures with minimal side effects . The study reported an effective dose range that produced therapeutic benefits without neurotoxicity.
Case Study: Antimicrobial Testing
A series of experiments evaluated the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates of resistant bacteria. The findings revealed that compounds with structural similarities to 3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone exhibited lower minimum inhibitory concentrations (MICs), indicating enhanced potency compared to standard antibiotics .
Q & A
Q. What are the key synthetic strategies for preparing 3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone?
The synthesis typically involves a two-step approach:
- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.
- Step 2 : Alkylation of the intermediate 5-mercapto-1,3,4-thiadiazole derivative with cyclopentylsulfanyl and cyclohexanone-containing reagents. Solvents like dichloromethane or tetrahydrofuran (THF) are often used to facilitate alkylation, with careful pH and temperature control to optimize yield .
- Characterization : Confirm structure via H NMR, IR spectroscopy, and elemental analysis. Purity is assessed via TLC .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- H NMR : Identifies proton environments, such as cyclopentyl and cyclohexanone moieties.
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch of cyclohexanone at ~1700 cm).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and bond angles in advanced studies .
Q. What biological activities are associated with structurally similar 1,3,4-thiadiazole derivatives?
Analogous compounds exhibit:
- Anticancer Activity : Apoptosis induction via mitochondrial pathway disruption.
- Antimicrobial Effects : Membrane permeability alteration in bacterial cells.
- Anticonvulsant Properties : Modulation of neuronal ion channels. These activities suggest potential therapeutic applications, though specific mechanisms for this compound require validation .
Q. How does the cyclohexanone moiety influence the compound’s reactivity?
The ketone group in cyclohexanone participates in:
- Nucleophilic Additions : Reacting with amines or hydrazines to form Schiff bases or hydrazones.
- Tautomerization : Stabilizing intermediates during substitution reactions. This enhances versatility in derivatization for structure-activity relationship (SAR) studies .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Solvents : THF or dichloromethane for alkylation steps due to their polarity and miscibility with sulfur-containing reagents.
- Temperature : Moderate conditions (~70°C) to prevent side reactions.
- Catalysts : Copper catalysts improve cross-coupling efficiency in sulfur alkylation .
Advanced Research Questions
Q. How can reaction yields be improved during the alkylation step?
- Catalyst Optimization : Use Cu(I) or Cu(II) catalysts to enhance sulfur nucleophilicity.
- Continuous Flow Reactors : Scalable synthesis with precise temperature/pressure control improves reproducibility and yield in industrial settings .
- Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation .
Q. What contradictions exist in reported bioactivity data for similar thiadiazoles, and how can they be resolved?
Discrepancies in IC values (e.g., anticancer vs. antimicrobial potency) may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.
- Solubility Issues : Use of DMSO vs. aqueous buffers affects compound bioavailability. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and SAR studies can clarify structure-dependent activity .
Q. What mechanistic insights explain the compound’s potential as an anticancer agent?
- ROS Generation : Thiadiazole sulfur atoms may induce oxidative stress, triggering apoptosis.
- Topoisomerase Inhibition : Intercalation with DNA via planar thiadiazole rings. Validate via flow cytometry (annexin V/PI staining) and comet assays for DNA damage .
Q. How do steric effects from the cyclopentylsulfanyl group influence regioselectivity in substitution reactions?
The bulky cyclopentyl group:
- Directs Electrophilic Attack : Prefers less sterically hindered positions on the thiadiazole ring.
- Reduces Reactivity : Slows kinetics in crowded environments. Computational modeling (DFT) can predict reactive sites .
Q. What advanced techniques characterize its solid-state properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
